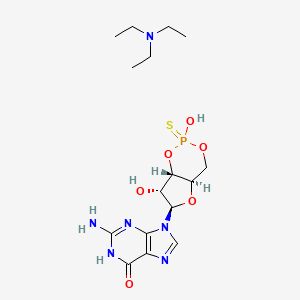

Rp-cGMPS triethylammonium salt

Overview

Description

Mechanism of Action

Target of Action

Rp-cGMPS triethylammonium salt primarily targets cGMP-dependent protein kinase (PKG) . PKG is a key player in various cellular signaling pathways, and its activation or inhibition can significantly influence these pathways .

Mode of Action

Rp-cGMPS is an analogue of the parent second messenger cyclic GMP, where one of the two exocyclic oxygen atoms in the cyclic phosphate moiety is modified by sulfur . This compound acts as a competitive antagonist of cGMP-induced activation of PKG . It binds to the active sites of PKG, thereby preventing the binding of cGMP and inhibiting the activation of the kinase .

Biochemical Pathways

The primary biochemical pathway affected by Rp-cGMPS is the cGMP-PKG signaling pathway . By inhibiting PKG, Rp-cGMPS can disrupt the normal functioning of this pathway, leading to downstream effects on various cellular processes that are regulated by PKG .

Pharmacokinetics

Rp-cGMPS exhibits metabolic stability against mammalian cyclic nucleotide-responsive phosphodiesterases . It has low lipophilicity and hence only poor membrane permeability . These properties can impact the bioavailability of Rp-cGMPS in biological systems .

Result of Action

The inhibition of PKG by Rp-cGMPS can lead to a variety of molecular and cellular effects, depending on the specific biological system and the role of PKG in that system . For instance, in systems where PKG activation is associated with cellular proliferation, the inhibition of PKG by Rp-cGMPS could potentially lead to a decrease in proliferation .

Action Environment

The action, efficacy, and stability of Rp-cGMPS can be influenced by various environmental factors. For instance, the presence of oxidizing agents can accelerate the sulfur/oxygen exchange, potentially leading to the formation of cGMP and reducing the effectiveness of Rp-cGMPS . Furthermore, the compound’s poor membrane permeability suggests that it may be less effective in environments with high lipid content .

Biochemical Analysis

Biochemical Properties

Rp-cGMPS triethylammonium salt interacts with cAMP binding sites on the regulatory subunits of PKA . It acts as a competitive antagonist of cAMP-induced activation of PKA .

Cellular Effects

It is known to influence cell function by interacting with cAMP binding sites on the regulatory subunits of PKA .

Molecular Mechanism

This compound exerts its effects at the molecular level by acting as a competitive antagonist of cAMP-induced activation of PKA . It interacts with cAMP binding sites on the regulatory subunits of PKA .

Temporal Effects in Laboratory Settings

It is known to be resistant to hydrolysis by phosphodiesterases .

Preparation Methods

The synthesis of Rp-cGMPS triethylammonium salt involves the reaction of guanosine with thiophosphoryl chloride to form guanosine 3’,5’-cyclic monophosphorothioate. This intermediate is then treated with triethylamine to yield the triethylammonium salt form . The reaction conditions typically require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the thiophosphoryl group.

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves high-purity reagents and controlled environments to ensure the integrity of the product.

Chemical Reactions Analysis

Rp-cGMPS triethylammonium salt undergoes various chemical reactions, including:

Oxidation: The thiophosphoryl group can be oxidized to form sulfoxides or sulfones under strong oxidizing conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophosphoryl group is replaced by other nucleophiles.

Hydrolysis: In aqueous solutions, the compound can hydrolyze to form guanosine and thiophosphoric acid derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Rp-cGMPS triethylammonium salt is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. Some of its applications include:

Inhibition of cyclic guanosine monophosphate-dependent protein kinase: This compound is used to study the role of cyclic guanosine monophosphate-dependent protein kinase in various cellular processes.

Signal transduction research: It helps in understanding the signaling pathways involving cyclic guanosine monophosphate and its related kinases.

Pharmacological studies: The compound is used to investigate the effects of cyclic guanosine monophosphate-dependent protein kinase inhibition in various disease models, including cardiovascular diseases and neurological disorders.

Comparison with Similar Compounds

Rp-cGMPS triethylammonium salt is unique in its ability to selectively inhibit cyclic guanosine monophosphate-dependent protein kinase Iα without affecting other kinases. Similar compounds include:

Sp-cGMPS triethylammonium salt: Another diastereomer of guanosine 3’,5’-cyclic monophosphorothioate, which has different inhibitory properties.

8-Bromo-cyclic guanosine monophosphate: A cyclic guanosine monophosphate analog that activates cyclic guanosine monophosphate-dependent protein kinase.

8-Chloro-cyclic guanosine monophosphate: Another analog used to study cyclic guanosine monophosphate signaling pathways.

These compounds differ in their specificity and potency towards cyclic guanosine monophosphate-dependent protein kinase and are used in various research applications to dissect the roles of cyclic guanosine monophosphate signaling.

Properties

IUPAC Name |

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one;N,N-diethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O6PS.C6H15N/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(20-9)1-19-22(18,23)21-6;1-4-7(5-2)6-3/h2-3,5-6,9,16H,1H2,(H,18,23)(H3,11,13,14,17);4-6H2,1-3H3/t3-,5-,6-,9-,22?;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVIQYPGQBMDDI-QKAIHBBZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=S)(O1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=S)(O1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N6O6PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.